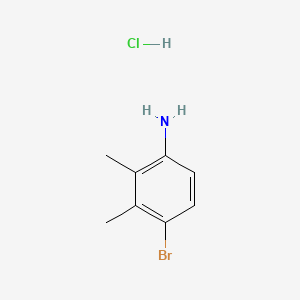

4-Bromo-2,3-dimethylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,3-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQWQEFSTOIANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679857 | |

| Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-95-0 | |

| Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Professional's Guide to the Safe Handling of 4-Bromo-2,3-dimethylaniline Hydrochloride

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 4-Bromo-2,3-dimethylaniline hydrochloride (CAS No. 1215205-95-0). Designed for researchers, chemists, and drug development professionals, this guide synthesizes safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The protocols herein are grounded in the principle of self-validation, promoting a proactive safety culture.

Section 1: Compound Identification & Physicochemical Profile

This compound is a substituted aromatic amine, a class of compounds widely used as intermediates in organic synthesis. The hydrochloride salt form generally enhances water solubility and stability compared to the free amine base. It is imperative to recognize that while specific toxicological data for the hydrochloride salt is limited, its hazard profile should be considered analogous to its well-documented free base, 4-Bromo-2,3-dimethylaniline.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1][2] |

| CAS Number | 1215205-95-0 | [1][2] |

| Molecular Formula | C₈H₁₁BrClN | [1] |

| Molecular Weight | 236.54 g/mol | [1] |

| Common Synonyms | 4-bromo-2,3-dimethylaniline hcl; 3-Amino-6-bromo-o-xylene hydrochloride |[1] |

Table 2: Physicochemical Properties (Data for Parent Compound 4-Bromo-2,3-dimethylaniline) | Property | Value | Rationale & Implication | | :--- | :--- | :--- | | Appearance | Solid | As a solid, the primary exposure risk during handling is the inhalation of dust or direct skin/eye contact. | | Melting Point | 52 - 54 °C |[3] | This relatively low melting point is a key property of the free base. | | Boiling Point | 264 °C |[3] | Indicates low volatility at standard lab temperatures, but heating will increase vapor pressure. | | Flash Point | > 112 °C |[4] | The material is combustible but requires a high-energy ignition source.[3] | | Water Solubility | Insoluble (free base) |[4] | The hydrochloride salt is expected to have significantly higher water solubility, which affects spill cleanup and biological absorption. |

Section 2: Hazard Assessment & GHS Classification

The hazard assessment for this compound is primarily derived from data on the parent aniline. Aromatic amines as a class are known for their potential systemic toxicity and are readily absorbed through the skin.[5][6]

Expert Insight: The Systemic Risk of Aromatic Amines Beyond the immediate irritant effects, it is crucial to recognize the broader toxicological profile of aromatic amines. Some aniline derivatives are known to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and fatigue.[7][8] Although not specifically documented for this compound, this potential systemic effect warrants the highest level of precaution, particularly in preventing skin absorption and inhalation.

Table 3: GHS Hazard Classification (Based on Parent Compound)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][7][9][10] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[7][9][10] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[7][9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][7][9][10][11][12] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3][7][9][10][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[9][10][11][12] |

Signal Word: Warning [7][9][11][12]

Section 3: Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach, based on the hierarchy of controls, is essential for mitigating exposure.

-

Engineering Controls : The primary line of defense.

-

Chemical Fume Hood : All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain fine dust particles, preventing respiratory exposure.[3][13]

-

Ventilation : The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dust.[11]

-

-

Administrative Controls : Procedures to minimize risk.

-

Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Training : All personnel must be trained on the specific hazards and safe handling procedures for this compound before work begins.[8]

-

Restricted Access : Designate areas where this chemical is stored and handled, restricting access to authorized personnel only.

-

-

Personal Protective Equipment (PPE) : The final barrier.

-

Rationale : PPE must be selected based on the specific hazards of skin absorption, irritation, and inhalation. It is the last line of defense and does not replace the need for robust engineering controls.

-

Table 4: Recommended Personal Protective Equipment

| Protection | Specification | Rationale |

|---|---|---|

| Eye/Face | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[11][12][14] | Protects against splashes and airborne dust from causing serious eye irritation. |

| Hand | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use.[11][14] | Prevents skin contact, a primary route of exposure for harmful dermal absorption and irritation. |

| Body | Laboratory coat. Fire/flame resistant and impervious clothing should be worn for larger quantities.[11][12] | Protects skin on the arms and body from accidental contact. |

| Respiratory | A NIOSH-approved full-face respirator with appropriate cartridges should be used if dust cannot be controlled at the source or if exposure limits are exceeded.[11][12][15] | Provides protection against inhaling fine particulates, which can cause respiratory irritation and systemic toxicity. |

Section 4: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to validated protocols is the cornerstone of laboratory safety.

Protocol 1: Safe Handling & Experimental Use Workflow

-

Preparation :

-

Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as specified in Table 4.

-

Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement.

-

-

Weighing :

-

Use an anti-static weigh boat or paper to prevent electrostatic scattering of the fine powder.

-

Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.

-

Perform all transfers slowly and deliberately to avoid creating airborne dust. Close the primary container immediately after dispensing.

-

-

Transfer to Reaction Vessel :

-

Gently add the weighed solid to the solvent or reaction vessel within the fume hood.

-

If necessary, rinse the weigh boat with a small amount of the reaction solvent to ensure a complete quantitative transfer.

-

-

Post-Handling & Cleanup :

-

Wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to decontaminate them.

-

Dispose of the weigh boat and cleaning materials in the designated solid hazardous waste container.

-

Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Wash hands and any exposed skin thoroughly with soap and water.[3][11][16]

-

Caption: Workflow for Safe Handling of 4-Bromo-2,3-dimethylaniline HCl.

Protocol 2: Storage Requirements

-

Conditions : Store the compound in a cool, dry, and well-ventilated area.[11][13][16]

-

Container : Keep the container tightly closed to prevent moisture absorption and contamination.[11][13][16]

-

Security : The storage location should be locked or otherwise secured to restrict access to authorized personnel only.[11][13][16]

-

Incompatibilities : Segregate from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[9]

Section 5: Emergency Procedures & First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

Protocol 3: Small-Scale Spill Response

-

Evacuate : Alert others in the immediate area and evacuate if necessary.

-

Ventilate : Ensure the area is well-ventilated, but do not place yourself at risk.

-

Protect : Don appropriate PPE, including respiratory protection if the spill has generated significant dust.

-

Contain : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further dispersal.

-

Collect : Carefully sweep or scoop the material and absorbent into a labeled, sealable hazardous waste container.[13][15] Avoid actions that create dust.

-

Decontaminate : Clean the spill area thoroughly with soap and water.

-

Report : Report the incident to the laboratory supervisor or institutional safety officer.

Protocol 4: First Aid Measures

| Exposure Route | First Aid Action |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][11][16] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][11][16] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11][16][17] |

Section 6: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Segregation : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless directed by safety protocols.

-

Disposal : Arrange for disposal through the institution's environmental health and safety office. All disposal must comply with local, state, and federal regulations.[11][15][16] Discharge into the environment must be avoided.[11]

Conclusion

This compound is a valuable research chemical that demands a high level of respect and caution. Its classification as a harmful and irritating substance, combined with the inherent risks associated with aromatic amines, necessitates the stringent application of engineering controls, administrative protocols, and personal protective equipment. By understanding the causality behind these safety measures and adhering to the protocols outlined in this guide, researchers can mitigate risks and maintain a safe and productive laboratory environment.

References

-

Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG. [Link]

-

4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. PubChem, National Center for Biotechnology Information. [Link]

-

Hazardous Substance Fact Sheet - Dimethylaniline. New Jersey Department of Health. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

4-Bromo-2,3-dimethylaniline | C8H10BrN | CID 23436909. PubChem, National Center for Biotechnology Information. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]

-

What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

-

SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc.. [Link]

-

CID 139074029 | C16H20Br2N2. PubChem, National Center for Biotechnology Information. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-BroMo-2,3-diMethylaniline HCl | 1215205-95-0 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. 4-Bromo-2,3-dimethylaniline | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]

- 14. international.skcinc.com [international.skcinc.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemos.de [chemos.de]

Methodological & Application

Application Notes and Protocols for 4-Bromo-2,3-dimethylaniline hydrochloride in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Brominated Anilines in Drug Discovery

In the landscape of modern pharmaceutical development, the strategic incorporation of halogenated intermediates is a cornerstone of efficient and innovative drug synthesis. Among these, brominated anilines serve as highly versatile synthons, offering a reactive handle for a multitude of cross-coupling reactions that are pivotal in the construction of complex molecular architectures. 4-Bromo-2,3-dimethylaniline hydrochloride (CAS No. 18734-16-2) is one such intermediate, poised for significant applications in the synthesis of novel active pharmaceutical ingredients (APIs). While direct, publicly documented syntheses of marketed drugs utilizing this specific intermediate are not prevalent, its structural motifs are analogous to precursors of established non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utilization in the Ullmann condensation, a classic and robust method for the formation of C-N bonds. We will present a detailed, field-proven protocol for a representative synthesis, highlighting the causality behind experimental choices and ensuring a self-validating system for researchers.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BrClN | |

| Molecular Weight | 236.54 g/mol | |

| Appearance | Off-white to light brown crystalline solid | General knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General knowledge |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Application Profile: Synthesis of an N-Aryl Anthranilic Acid Derivative via Ullmann Condensation

The Ullmann condensation is a cornerstone of C-N bond formation in pharmaceutical synthesis, enabling the coupling of an aryl halide with an amine in the presence of a copper catalyst.[3][4] This reaction is particularly relevant to the synthesis of fenamic acid NSAIDs, such as Mefenamic Acid, which is prepared from 2,3-dimethylaniline and 2-chlorobenzoic acid.[5][6]

Herein, we present a detailed protocol for the synthesis of a hypothetical brominated analogue of Mefenamic Acid, 2-((4-bromo-2,3-dimethylphenyl)amino)benzoic acid, utilizing this compound. This protocol serves as a robust template for researchers exploring the utility of this intermediate in drug discovery programs.

Reaction Scheme:

Caption: Ullmann condensation workflow for the synthesis of a Mefenamic Acid analogue.

Detailed Experimental Protocol:

Objective: To synthesize 2-((4-bromo-2,3-dimethylphenyl)amino)benzoic acid via a copper-catalyzed Ullmann condensation.

Materials:

-

This compound (1.0 eq)

-

2-Chlorobenzoic acid (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound (1.0 eq), 2-chlorobenzoic acid (1.2 eq), anhydrous potassium carbonate (3.0 eq), and copper(I) iodide (0.1 eq).

-

Causality: The hydrochloride salt of the aniline must be neutralized in situ by the base (K₂CO₃) to generate the free amine for the reaction. An excess of base is used to ensure complete neutralization and to scavenge the HCl formed during the reaction. Copper(I) iodide is a classic and effective catalyst for the Ullmann condensation.[3]

-

-

Solvent Addition and Reaction:

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

-

Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Causality: Anhydrous conditions are crucial to prevent side reactions. DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[3][5] The specified temperature range is typical for Ullmann condensations to ensure a reasonable reaction rate.[5]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 1 M aqueous HCl. This will precipitate the crude product and neutralize any remaining base.

-

Causality: Acidification protonates the product, causing it to precipitate out of the aqueous solution.

-

Filter the crude product and wash with water.

-

Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((4-bromo-2,3-dimethylphenyl)amino)benzoic acid.

-

Mechanism and Scientific Rationale:

The Ullmann condensation is believed to proceed through a copper-catalyzed cycle. The key steps involve:

-

Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the deprotonated aniline to form a copper(I) amide intermediate.

-

Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the copper(I) catalyst.

The presence of the bromine atom on the aniline ring in our model reaction offers a site for further functionalization. For instance, the bromo group can be utilized in subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional molecular diversity.[7][8][9] This highlights the strategic advantage of using this compound as an intermediate, as it allows for a modular approach to the synthesis of a library of compounds.

Caption: Simplified catalytic cycle of the Ullmann condensation.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical synthesis. While its direct application in the synthesis of currently marketed drugs is not widely documented, its structural features make it an ideal candidate for the preparation of novel compounds through established synthetic methodologies such as the Ullmann condensation. The detailed protocol provided herein serves as a practical guide for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. The strategic placement of the bromo group allows for subsequent functionalization, making it a powerful building block for creating diverse chemical libraries.

References

-

CN102993022A - Preparation method of bromoaniline - Google Patents.

-

US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents.

-

US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents.

-

United States Patent (19) - Googleapis.com.

-

(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate.

-

(PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - ResearchGate.

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.

-

This compound | CymitQuimica.

-

Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate.

-

CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents.

-

Ullmann condensation - Wikipedia.

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications.

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.

-

Synthesis method of mefenamic acid - Eureka | Patsnap.

-

(PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids - ResearchGate.

-

4-Bromo-2,5-dimethylaniline | 30273-40-6 | Benchchem.

-

Cas 61-68-7,Mefenamic acid | lookchem.

-

Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline.

-

Ullmann Reaction - Organic Chemistry Portal.

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

-

SYNTHESIS AND EVALUATION OF AMIDE PRODRUGS OF MEFENAMIC ACID | TSI Journals.

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - UniMiB.

-

80948-74-9 | 4-Bromo-n,3-dimethylaniline - ChemScene.

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa.

-

Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). - ResearchGate.

Sources

- 1. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,3-dimethylaniline Hydrochloride

Introduction: Navigating the Synthesis of Sterically Hindered Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods for C-N bond formation, which often require harsh reaction conditions and exhibit limited functional group tolerance.[1]

This guide provides an in-depth technical overview and detailed protocols for a particularly challenging yet important application of this reaction: the coupling of 4-Bromo-2,3-dimethylaniline hydrochloride with various aryl partners. The presence of two methyl groups ortho to the amine functionality introduces significant steric hindrance, demanding a carefully optimized catalytic system. Furthermore, the use of the aniline as a hydrochloride salt necessitates strategic considerations regarding the choice and stoichiometry of the base.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the Buchwald-Hartwig amination for the synthesis of complex, sterically encumbered molecules. We will delve into the mechanistic underpinnings of the reaction to rationalize experimental choices, provide a robust and validated protocol, and discuss key considerations for successful execution and product purification.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, involves a sequence of well-defined elementary steps.[4][5] The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Mechanistic Steps and Their Implications for Protocol Design:

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. For aryl bromides, this step is generally facile. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of a monoligated, highly reactive Pd(0) species, which accelerates the rate of oxidative addition.[1]

-

Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the palladium(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium amido complex. When using an amine hydrochloride salt, such as this compound, an additional equivalent of base is required to first neutralize the salt and generate the free amine in situ. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to ensure efficient deprotonation.[3]

-

Reductive Elimination: This is the product-forming step, where the C-N bond is formed, and the desired arylamine is released from the palladium center, regenerating the active Pd(0) catalyst. The steric and electronic properties of the ligand play a critical role in promoting this step over competing side reactions like beta-hydride elimination. For sterically hindered substrates like 4-Bromo-2,3-dimethylaniline, ligands that are sufficiently bulky to facilitate reductive elimination are essential for high yields.[6]

Core Components of the Reaction: A Guide to Rational Selection

The success of the Buchwald-Hartwig amination with this compound hinges on the judicious selection of the following components:

| Component | Recommended Options | Rationale and Key Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precursors require in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or the amine itself.[4] |

| Ligand | XPhos, RuPhos, BrettPhos | The steric bulk of 4-Bromo-2,3-dimethylaniline necessitates the use of bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of monoligated palladium complexes, which are highly active and facilitate both oxidative addition and reductive elimination.[1][6] |

| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are required for the deprotonation of the amine. Given that the starting material is a hydrochloride salt, at least two equivalents of base are necessary: one to neutralize the HCl and one for the catalytic cycle. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene is a common choice due to its ability to dissolve the reagents and its suitable boiling point for these reactions. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (2-4 mol%)

-

Sodium tert-butoxide (2.5 equiv)

-

Anhydrous, degassed toluene (0.1-0.2 M)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), sodium tert-butoxide (2.5 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).

-

Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

-

-

Solvent Addition:

-

Add anhydrous, degassed toluene to the flask via syringe to achieve the desired concentration (typically 0.1-0.2 M).

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate or dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The appropriate solvent system should be determined by TLC analysis of the crude material.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-aryl-4-bromo-2,3-dimethylaniline.

-

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; insufficient base; poor quality reagents or solvent. | Ensure all reagents are pure and the solvent is anhydrous and deoxygenated. Use a fresh bottle of base. Consider using a pre-catalyst. |

| Formation of Side Products | Hydrodehalogenation of the aryl bromide; homocoupling of the aniline. | Optimize the reaction temperature and catalyst loading. Ensure a strictly inert atmosphere is maintained. |

| Difficult Purification | Co-elution of the product with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider a different stationary phase if necessary. |

Data on Key Reagents

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| 4-Bromo-2,3-dimethylaniline | C₈H₁₀BrN | 200.08 g/mol | 22364-25-6[7] |

| This compound | C₈H₁₁BrClN | 236.54 g/mol | 1215205-95-0[8] |

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of sterically hindered arylamines. By carefully selecting the appropriate palladium precursor, a bulky phosphine ligand, and a strong, non-nucleophilic base, this challenging transformation can be achieved in good to excellent yields. The protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors, paving the way for the discovery and development of novel molecules in the pharmaceutical and materials science fields.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).

- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111.

- Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009).

- Supporting Information for Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). Royal Society of Chemistry.

-

ResearchGate. (n.d.). Microwave-mediated Reduction of Selected Functional Groups Employing: N,N-Dimethylaniline.borane. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,3-dimethylaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]

- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.

-

Organic Chemistry Portal. (n.d.). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]

- Supporting Information for Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). Royal Society of Chemistry.

- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-BROMO-2,6-DIMETHYLANILINE HYDROBROMIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Bromo-2,3-dimethylaniline | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

Analytical methods for quantification of 4-Bromo-2,3-dimethylaniline hydrochloride

An Expert Guide to the Quantitative Analysis of 4-Bromo-2,3-dimethylaniline Hydrochloride

Introduction

This compound is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for quality control in manufacturing, process optimization in research and development, and stability testing in drug formulation.

This comprehensive guide provides detailed protocols for the quantitative analysis of this compound using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be self-validating and are grounded in established analytical principles, ensuring both accuracy and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method. These properties dictate the choice of solvent, chromatographic conditions, and detection method.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 3-Amino-6-bromo-o-xylene hydrochloride | [1][3] |

| CAS Number | 1215205-95-0 | [4] |

| Molecular Formula | C₈H₁₁BrClN | [1] |

| Molecular Weight | 236.54 g/mol | [1] |

| Appearance | Solid or liquid (free base) | [5] |

| Solubility | The hydrochloride salt form imparts significant aqueous solubility. The free base is soluble in organic solvents like ether, chloroform, and methanol. | [6][7] |

| Chemical Structure |  |

Primary Analytical Method: Reverse-Phase HPLC with UV Detection

High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. The reverse-phase mode is particularly well-suited for this polar, ionic compound.

Causality and Method Rationale (E-E-A-T)

-

Expertise & Experience: The choice of reverse-phase HPLC is based on the analyte's properties. As a salt, this compound is highly polar and readily soluble in aqueous mobile phases. A C18 stationary phase provides a nonpolar surface for hydrophobic interaction, which is the primary mechanism of separation in this mode. The presence of the aromatic ring creates a strong chromophore, making UV detection highly sensitive and specific. An acidic mobile phase (e.g., using formic or phosphoric acid) is critical. It ensures the aniline's primary amine group remains protonated (-NH₃⁺), preventing peak tailing and ensuring consistent retention for sharp, symmetrical peaks.

-

Trustworthiness: The protocol incorporates system suitability tests (SSTs) before any sample analysis. Parameters like theoretical plates, tailing factor, and retention time precision are monitored to guarantee that the chromatographic system is performing optimally. This self-validating step ensures the reliability of the data generated.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

HPLC-grade Acetonitrile (ACN) and Water.

-

Formic Acid (or Phosphoric Acid), analytical grade.

-

0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures protonation of the amine for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the analyte from the C18 column. |

| Gradient Elution | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B | A gradient allows for efficient elution of the analyte while cleaning the column of any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |

| Detection λ | 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. A full scan (DAD) is recommended to determine the absorbance maximum (λmax) for optimal sensitivity. |

3. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

-

Sample Preparation: Accurately weigh the sample to be analyzed to obtain a theoretical concentration within the calibration range (e.g., ~25 mg into a 25 mL flask for a pure substance, then dilute 1:10). Dissolve in the diluent, sonicate if necessary, and filter through a 0.45 µm filter before injection.

4. Analysis and Quantification

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Perform five replicate injections of a mid-range calibration standard to check for system suitability (e.g., RSD of peak area and retention time < 2%).

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.

Workflow Visualization: HPLC Method

Caption: High-level workflow for HPLC quantification.

Confirmatory Method: Gas Chromatography (GC)

GC serves as an excellent alternative or confirmatory technique. It is particularly useful for identifying volatile impurities and offers exceptional separation efficiency.

Causality and Method Rationale (E-E-A-T)

-

Expertise & Experience: A critical consideration for GC analysis is that the hydrochloride salt is non-volatile. Therefore, direct injection is not feasible. The protocol must include a sample preparation step to convert the salt to its more volatile free base form (4-Bromo-2,3-dimethylaniline). This is achieved by basification followed by liquid-liquid extraction into an organic solvent.[8] This step is fundamental to the success of the method. GC-MS is highly recommended for confirmation as it provides mass spectral data for unequivocal peak identification, which is a regulatory expectation for avoiding misidentification due to co-eluting isomers.[9]

-

Trustworthiness: The use of an internal standard (IS) is strongly advised. An IS is a compound with similar chemical properties to the analyte, added at a constant concentration to all standards and samples. It compensates for potential variations in extraction efficiency and injection volume, significantly improving the method's precision and accuracy.[8][10]

Experimental Protocol: GC-FID/MS

1. Instrumentation and Consumables

-

GC system with a split/splitless injector, temperature-programmable column oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

High-purity Helium or Hydrogen as carrier gas.

-

Reagents: Sodium Hydroxide (NaOH), Toluene (or Ethyl Acetate), Anhydrous Sodium Sulfate, and an appropriate Internal Standard (e.g., 2,4,6-Trichloroaniline).

2. Sample Preparation (Free Base Extraction)

-

Dissolution: Accurately weigh the sample of this compound into a glass centrifuge tube. Dissolve in a small amount of deionized water.

-

Internal Standard: Add a precise volume of the Internal Standard stock solution.

-

Basification: Add 1M NaOH dropwise until the solution is basic (pH > 11), converting the salt to the free base.

-

Extraction: Add a precise volume of Toluene, cap the tube, and vortex vigorously for 2 minutes to extract the free base into the organic layer.

-

Separation: Centrifuge to separate the aqueous and organic layers.

-

Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

The resulting solution is ready for GC injection.

3. GC Conditions

| Parameter | Recommended Setting | Rationale |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates compounds with different boiling points. |

| Detector | FID or MS | FID is a robust, universal detector for organic compounds. MS provides structural information for positive identification. |

| FID Temp. | 300 °C | |

| MS Mode | Scan (e.g., 50-350 m/z) or Selected Ion Monitoring (SIM) | Scan mode is for identification; SIM mode is for enhanced sensitivity in quantification. |

4. Analysis and Quantification

-

Prepare calibration standards of the free base (4-Bromo-2,3-dimethylaniline) and the internal standard in Toluene.

-

Generate a calibration curve by plotting the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration.

-

Analyze the extracted samples and calculate the analyte/IS peak area ratio.

-

Determine the concentration of the free base in the extract from the calibration curve and back-calculate to find the amount of the hydrochloride salt in the original sample.

Workflow Visualization: GC Method

Caption: Workflow for GC analysis, highlighting the crucial extraction step.

Method Validation Summary

For use in a regulated environment, any analytical method must be validated to prove its suitability. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | No interference at the analyte's retention time. | Ensures the signal is from the analyte only. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Proves the method's response is proportional to concentration over a defined range. |

| Accuracy | 98.0% - 102.0% recovery of spiked samples. | Measures the closeness of the test results to the true value. |

| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Demonstrates the method's consistency under various conditions. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be quantified with acceptable precision and accuracy. |

| Robustness | No significant change in results with minor variations in method parameters (e.g., pH, flow rate). | Shows the method's reliability during normal usage. |

References

- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.

- KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink.

- Fauss, J., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. MAK Collect Occup Health Saf, 5(3), Doc064.

- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.

- Nerín, C., Canellas, E., & Aznar, M. (n.d.). Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS.

-

PubChem. (n.d.). 4-Bromo-2,3-dimethylaniline. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Bromo-4,6-dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-n,3-dimethylaniline hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-n,n-dimethylaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Supporting Information for [Article Title]. Retrieved from [Link]

-

ResearchGate. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.

-

Scribd. (n.d.). <223> DIMETHYLANILINE. Retrieved from [Link]

-

Scribd. (n.d.). Gas Chromatography Methods for N,N-Dimethylaniline. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-BroMo-2,3-diMethylaniline HCl | 1215205-95-0 [chemicalbook.com]

- 5. 4-Bromo-2,3-dimethylaniline | 22364-25-6 [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. Buy 3-Bromo-2,4-dimethylaniline | 66314-77-0 [smolecule.com]

- 8. series.publisso.de [series.publisso.de]

- 9. agilent.com [agilent.com]

- 10. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2,3-dimethylaniline Hydrochloride

Welcome to the technical support guide for the purification of crude 4-Bromo-2,3-dimethylaniline hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the technical knowledge and practical insights needed to overcome common purification challenges and obtain a high-purity final product.

Introduction: The Importance of Purity

4-Bromo-2,3-dimethylaniline is a key intermediate in the synthesis of various high-value molecules in pharmaceuticals and materials science. Its hydrochloride salt is often the isolated form due to its enhanced stability and ease of handling. However, the synthesis, typically involving the bromination of 2,3-dimethylaniline, can yield a mixture of impurities including unreacted starting materials, regioisomers, and di-brominated byproducts.[1][2] Achieving high purity is critical, as these impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the interpretation of analytical data.[3]

This guide follows a logical workflow, addressing the purification of the free base before converting it to the final, high-purity hydrochloride salt.

Purification Strategy Overview

A robust purification strategy involves leveraging the chemical properties of the amine. The basicity of the nitrogen atom is the key to separating it from non-basic impurities. The general workflow is outlined below.

Caption: General workflow for the purification of 4-Bromo-2,3-dimethylaniline HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile is largely dictated by the synthetic route. For a typical bromination of 2,3-dimethylaniline, you should anticipate:

-

Unreacted Starting Material: 2,3-dimethylaniline.

-

Di-brominated Byproducts: Such as 4,6-dibromo-2,3-dimethylaniline. Electrophilic aromatic substitution can sometimes proceed further than desired.[2]

-

Regioisomers: Bromination might occur at other positions on the aromatic ring, though the 4-position is generally favored.

-

Oxidation Products: Anilines can be susceptible to air oxidation, which often results in colored impurities.

Q2: What is the rationale for converting the hydrochloride salt to the free base for purification?

A: This is a critical and highly effective strategy based on differential solubility.

-

The Free Base (4-Bromo-2,3-dimethylaniline): Is a relatively non-polar organic molecule, soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and ether, but insoluble in water.[4]

-

The Hydrochloride Salt: Is an ionic salt, making it soluble in polar solvents like water or alcohols and generally insoluble in non-polar organic solvents.[4]

By converting the crude salt to the free base, you can use organic solvent-based techniques like column chromatography or acid-base extractions to remove impurities. Attempting to directly purify the salt with these methods is often ineffective.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A: A combination of methods provides the most comprehensive assessment:

-

Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and the effectiveness of chromatographic separation.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. A reverse-phase C18 column is typically a good starting point.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).

-

Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q1: My recrystallization of the final hydrochloride salt resulted in an oil or very low yield. What went wrong?

A: This is a classic recrystallization problem, usually stemming from solvent choice or the presence of impurities.

-

Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound oils out, the solution is likely supersaturated, or the solvent is too non-polar. Low yield implies the compound is too soluble in the cold solvent. The presence of impurities can also disrupt crystal lattice formation, leading to oils.

-

Solutions:

-

Optimize the Solvent System: For amine hydrochlorides, single solvents are often less effective than mixed solvent systems.

-

Try Ethanol/Water: Dissolve the salt in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Then, allow it to cool slowly.

-

Try Isopropanol/Diethyl Ether: Dissolve the crude salt in a minimal amount of warm isopropanol. Add diethyl ether slowly until turbidity appears, then cool.

-

-

Ensure Purity of the Free Base: The most common reason for failed recrystallization is impure material. Before forming the salt, ensure the free base is clean by TLC or HPLC. If it's not, perform one of the purification steps detailed in the protocols below.

-

Control Cooling Rate: Do not crash cool the solution in an ice bath immediately. Allow it to cool to room temperature slowly to encourage the formation of well-defined crystals, then move it to a refrigerator or ice bath to maximize recovery.

-

Scratch and Seed: Use a glass rod to scratch the inside of the flask to create nucleation sites. If you have a small amount of pure material, add a "seed" crystal to induce crystallization.

-

Q2: I'm trying to purify the free base using silica gel chromatography, but my compound is streaking badly on the TLC plate and giving poor separation in the column. How can I fix this?

A: This is a very common issue when working with amines on standard silica gel.

-

Causality: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic amine can interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption or slow elution, causing the characteristic "streaking" or "tailing" on TLC and broad, poorly resolved bands on a column. This can also lead to decomposition of acid-sensitive compounds.

-

Solutions:

-

Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base to your eluent.

-

Add Triethylamine (Et₃N): A common and effective choice is to add 0.5-2% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine will preferentially bind to the acidic sites, allowing your compound to elute cleanly.[7]

-

-

Use a Different Stationary Phase: If deactivation is insufficient, switch to a more inert or basic stationary phase.

-

Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds and often provides superior results to silica.

-

Reverse-Phase Silica (C18): This is another option, particularly for HPLC, where separation is based on hydrophobicity rather than polarity.[7]

-

-

Avoid Overloading: Do not load too much crude material onto the column. A good rule of thumb is a silica-to-compound ratio of at least 30:1 to 50:1 by weight.

-

Caption: Troubleshooting decision tree for amine purification by chromatography.

Q3: After purifying the free base, my product turned dark purple/brown when I tried to form the hydrochloride salt. What happened?

A: This discoloration is almost always due to air oxidation.

-

Causality: Aromatic amines, especially when pure, can be sensitive to oxidation by atmospheric oxygen. This process can be accelerated by light or trace metal impurities. The resulting oxidized species are often highly colored.

-

Solutions:

-

Work Quickly and Under Inert Atmosphere: Once you have the purified free base, do not leave it exposed to air for extended periods. If possible, perform the salt formation step under an inert atmosphere of nitrogen or argon.

-

Use High-Purity Solvents: Ensure the solvents used for the salt formation (e.g., diethyl ether, isopropanol) are free of peroxides and other oxidizing impurities.

-

Consider an Antioxidant: For long-term storage of the free base, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, but this must be removed before subsequent use.

-

Charcoal Treatment: If the final salt is slightly colored, a hot filtration through a small amount of activated charcoal during recrystallization can sometimes remove colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

-

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] 4-Bromo-2,3-dimethylaniline and its derivatives are harmful if swallowed, inhaled, or in contact with skin.[10][11]

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for removing non-basic or weakly basic organic impurities.

-

Prepare the Free Base: Dissolve the crude this compound in deionized water. Add 2M aqueous sodium hydroxide (NaOH) solution dropwise while stirring until the solution is basic (pH > 10, check with pH paper). A precipitate or oil (the free base) should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL for a 10 g scale).

-

Acid Wash: Combine the organic extracts and wash them with 1M hydrochloric acid (HCl) (2 x 50 mL). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[12]

-

Isolate the Amine: Collect the acidic aqueous layers. Discard the organic layer (which contains the impurities).

-

Re-basify: Cool the aqueous layer in an ice bath and slowly add 4M NaOH until the solution is strongly basic (pH > 12). The pure free base will precipitate or oil out.

-

Final Extraction: Extract the pure free base into fresh DCM or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base.

Protocol 2: Purification of the Free Base by Column Chromatography

This method is ideal for separating the target compound from impurities with similar basicity but different polarity, such as isomers.

-

Prepare the Free Base: Convert the crude hydrochloride salt to the free base as described in Protocol 1, steps 1-2. Concentrate the initial organic extract to obtain the crude free base.

-

Select the System (TLC Analysis):

-

Prepare a TLC developing chamber with a suitable eluent, such as 20:1 Hexane:Ethyl Acetate.

-

To counteract streaking, add 1% triethylamine (Et₃N) to the eluent.

-

Spot the crude material on a silica gel TLC plate and develop. The ideal solvent system will give your product an Rf value of ~0.3.

-

-

Prepare the Column:

-

Pack a glass column with silica gel (or neutral alumina) using a slurry method with your chosen eluent (containing Et₃N).

-

-

Load the Column: Dissolve the crude free base in a minimum amount of the eluent or DCM. If solubility is low, you can adsorb the material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

-

Elute and Collect: Begin eluting with the mobile phase, applying gentle pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent (and triethylamine) using a rotary evaporator to yield the purified free base.

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Add HCl: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate as a white solid.

-

Isolate Crude Salt: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any excess acid.

-

Recrystallization:

-

Transfer the solid to a clean Erlenmeyer flask.

-

Add a minimal amount of a hot recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

-

Solvent Selection Data for Recrystallization

The choice of solvent is critical. The following table provides a guide based on the general properties of aromatic amine hydrochlorides. Experimental verification is essential.

| Solvent | Polarity Index | Expected Solubility (Hot) | Expected Solubility (Cold) | Comments |

| Water | 10.2 | High | High | Often too soluble for good recovery unless used with a co-solvent. |

| Ethanol | 4.3 | High | Moderate | A good starting point. Can be paired with water or a non-polar solvent. |

| Isopropanol | 3.9 | Moderate | Low | Excellent choice, often provides clean crystals. |

| Diethyl Ether | 2.8 | Very Low | Insoluble | Typically used as an anti-solvent to induce precipitation. |

| Hexane | 0.1 | Insoluble | Insoluble | Used as an anti-solvent or for washing the final product. |

References

-

Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link][12]

-

Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. [Link][5]

-

Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives. [2]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link][13]

-

Reddit. (2021). Solubility of 4-bromo aniline in solvents?. [Link][4]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. [Link][3]

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link][6]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. reddit.com [reddit.com]

- 5. Separation of 4-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. epa.gov [epa.gov]

- 7. reddit.com [reddit.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Workup [chem.rochester.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Purification of 4-Bromo-2,3-dimethylaniline Hydrochloride

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2,3-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining a highly pure product.

Introduction: The Challenge of Purity

The synthesis of this compound, a key intermediate in various research and development applications, often presents challenges in achieving high purity. The inherent reactivity of the starting material, 2,3-dimethylaniline, towards electrophilic aromatic substitution can lead to a mixture of products, making efficient purification crucial. This guide provides a comprehensive resource to identify, understand, and remove common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

A1: The primary impurities typically arise from three main sources:

-

Starting Material Impurities: Commercial 2,3-dimethylaniline may contain other xylidine isomers (e.g., 2,4-, 2,5-, and 2,6-dimethylaniline) which can undergo bromination to form their corresponding bromo-isomers.[1]

-

Over-bromination Products: The high activation of the aniline ring can lead to the formation of di- and even tri-brominated species, such as 4,6-dibromo-2,3-dimethylaniline.

-

Regioisomers: While the para-position is sterically favored, small amounts of other monobrominated isomers, like 6-bromo-2,3-dimethylaniline, can also be formed.

Q2: Why is my crude product a dark color instead of the expected off-white or light brown?

A2: A dark coloration, often reddish-brown to black, is common in crude aniline derivatives and can be attributed to the formation of oxidation products.[1] Anilines are susceptible to air oxidation, which can be accelerated by the presence of light and trace metal impurities. These colored impurities are typically highly polar and can often be removed during purification.

Q3: Can I use the hydrochloride salt directly for purification, or should I free-base it first?

A3: Both the free base and the hydrochloride salt can be purified, and the choice depends on the primary purification technique. For recrystallization, working with the hydrochloride salt is often advantageous as it can be less soluble in certain organic solvents than the free base, potentially leading to better crystal formation. For column chromatography, the free base is typically used as it is more soluble in common organic eluents and less likely to interact strongly with the silica gel.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the desired product and its major impurities. Visualization can be achieved using UV light (for aromatic compounds) and/or a chemical stain like potassium permanganate or p-anisaldehyde, which are effective for visualizing amines and other functional groups.[2][3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting

Issue 1: The product "oils out" during recrystallization instead of forming crystals.

-

Cause: The solute is coming out of solution above its melting point, or the solvent is too nonpolar for the solute at the crystallization temperature.

-

Solution:

-

Add a co-solvent: Introduce a small amount of a more polar co-solvent (e.g., ethanol or isopropanol) to the hot solution to increase the solubility of the product and lower the saturation point.

-

Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.

-

Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.

-

Seed crystals: If available, add a few seed crystals of pure product to the cooled solution to initiate crystallization.

-

Issue 2: Poor recovery of the product after recrystallization.

-

Cause: The chosen solvent is too good at dissolving the product, even at low temperatures. Alternatively, too much solvent was used.

-

Solution:

-

Solvent selection: Test a different solvent or solvent system. For amine hydrochlorides, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) can be effective.

-

Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

-

Concentrate the filtrate: If the product is highly soluble, carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization.

-

Column Chromatography Troubleshooting

Issue 1: Poor separation of the desired product from a closely eluting impurity.

-

Cause: The polarity of the mobile phase is not optimized for the separation of compounds with similar polarities.

-

Solution:

-

Optimize the mobile phase: Use TLC to test various solvent systems. A less polar mobile phase will generally increase the retention time of all compounds and can improve the resolution between closely eluting spots.

-

Gradient elution: If isocratic elution is not effective, a shallow solvent gradient can be employed to improve separation.

-

Use a different stationary phase: While silica gel is common, other stationary phases like alumina (basic or neutral) might offer different selectivity.

-

Issue 2: The product is streaking or tailing on the TLC plate and in the column.

-

Cause: For basic compounds like anilines, interaction with the acidic silica gel can cause streaking. The compound may also be overloaded on the column.

-

Solution:

-